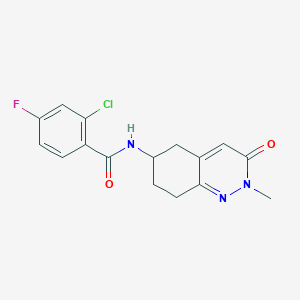

![molecular formula C9H17NO2 B2469335 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol CAS No. 1824076-74-5](/img/structure/B2469335.png)

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol” is a chemical compound with the InChI key: InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2 .

Synthesis Analysis

A high-yield and cost-effective synthesis of spirotetramat, a compound related to “this compound”, has been reported. The synthesis involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: NCC(C1)OCC21CCNCC2 .Applications De Recherche Scientifique

Novel Oxazoline Alkaloids

Research by Xiao et al. (2016) discovered three novel oxazoline alkaloids from the methanol extract of Gymnotheca chinensis, including compounds structurally similar to 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol. These compounds were identified through spectroscopic analysis, indicating the potential for similar compounds in natural product chemistry and pharmacology (Shi-ji Xiao et al., 2016).

Synthesis for Biologically Active Compounds

Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound related to this compound. This synthesis is promising for the production of biologically active compounds, highlighting the relevance of such spirocyclic compounds in medicinal chemistry (V. A. Ogurtsov & O. Rakitin, 2020).

Antitumor Activity

A study by Yang et al. (2019) on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to this compound, demonstrated significant antitumor activity against various human cancer cell lines. This suggests the potential of such spirocyclic compounds in developing anticancer therapies (Zea Yang et al., 2019).

Isoxazoline Compounds from Xanthoceras sorbifolia

Ge et al. (2016) isolated two new isoxazoline compounds from Xanthoceras sorbifolia, including 1-oxa-2-azaspiro[4.5]dec-2-ene-8β-ol. These compounds, similar to this compound, demonstrated high-affinity binding to phosphodiesterase IV, indicating potential applications in treating asthma and anti-anaphylaxis (Huiru Ge et al., 2016).

Spirocyclic Compounds in Muscarinic Agonists

Tsukamoto et al. (1995) synthesized 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for treating dementia of Alzheimer's type. These compounds, related to this compound, showed potent muscarinic activities and potential for symptomatic treatment of dementia (S. Tsukamoto et al., 1995).

Mécanisme D'action

Mode of Action

The mode of action of 2-Oxa-8-azaspiro[4It is known that the compound has a spiro structure, which is often associated with a high degree of stereochemical complexity and can interact with biological targets in a unique manner .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-8-azaspiro[4As a result, its bioavailability and pharmacokinetic profile are currently unknown .

Propriétés

IUPAC Name |

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGYXGAYAYPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

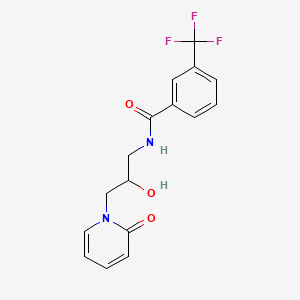

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)

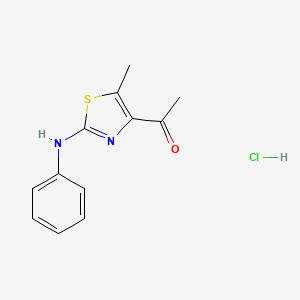

![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)

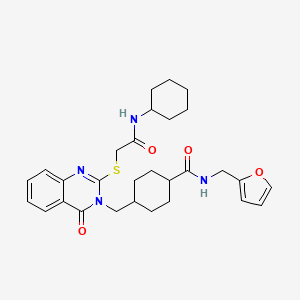

![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)